7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Overview
Description
7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that belongs to the class of quinazolinone derivatives. This compound has shown potential in various scientific research applications due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of 7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell growth and division, and their inhibition can lead to the suppression of tumor growth and proliferation.
Biochemical And Physiological Effects
7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been reported to have anti-inflammatory and neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using 7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments is its unique chemical properties. This compound has shown potential as a lead compound for the development of new drugs, and its synthesis method is relatively simple and straightforward. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the safe dosage and administration of this compound.
Future Directions
There are several future directions for the research on 7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One of the most significant directions is the development of new drugs based on this compound. Further studies are required to determine the efficacy and safety of these drugs. Another direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action can lead to the development of more potent and selective drugs. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders and other diseases requires further investigation.
Scientific Research Applications
7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
7-chloro-3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6(15)5-14-10(16)8-3-2-7(12)4-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASQBQLEEVMCNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301156796 | |
Record name | 7-Chloro-2,3-dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
CAS RN |
796067-60-2 | |
Record name | 7-Chloro-2,3-dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=796067-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2,3-dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301156796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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